molecular formula C20H20Cl2N2O2 B15189824 2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride CAS No. 89928-73-4

2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride

Cat. No.: B15189824
CAS No.: 89928-73-4
M. Wt: 391.3 g/mol
InChI Key: BLASUCKQEOOEBJ-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a phenylisoquinoline core, and a carboxylate group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride typically involves multiple steps, including the formation of the isoquinoline core, chlorination, and the introduction of the dimethylaminoethyl group. Common reagents used in these reactions include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and dimethylamine for the introduction of the dimethylamino group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl chloride hydrochloride
  • 1-chloro-4-phenylisoquinoline
  • 2-(dimethylamino)ethyl methacrylate

Uniqueness

2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

89928-73-4

Molecular Formula

C20H20Cl2N2O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride

InChI

InChI=1S/C20H19ClN2O2.ClH/c1-23(2)12-13-25-20(24)18-17(14-8-4-3-5-9-14)15-10-6-7-11-16(15)19(21)22-18;/h3-11H,12-13H2,1-2H3;1H

InChI Key

BLASUCKQEOOEBJ-UHFFFAOYSA-N

Canonical SMILES

[H+].CN(C)CCOC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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